Quinoline, 2-methoxy-, 1-oxide
Overview
Description
Quinoline, 2-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is known for its wide range of biological and pharmacological activities. The addition of a methoxy group at the 2-position and an oxide group at the 1-position modifies its chemical properties, potentially enhancing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 2-methoxy-, 1-oxide, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Quinoline, 2-methoxy-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Quinoline, 2-methoxy-, 1-oxide involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its function.
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and topoisomerases, affecting cell signaling and replication.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by targeting specific pathways
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Methoxyquinoline: Lacks the oxide group but retains the methoxy group.
Quinoline N-oxide: Similar oxidation state but without the methoxy group.
Uniqueness: Quinoline, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and oxide groups, which can enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-1-oxidoquinolin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLFCJDUXFTNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466828 | |
Record name | Quinoline, 2-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-99-1 | |
Record name | Quinoline, 2-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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